4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate
Description
This compound belongs to the chromene family, characterized by a benzopyran backbone with a 4-oxo group at position 4, a morpholine-4-carboxylate ester at position 7, and a phenoxy substituent at position 3 bearing a propoxycarbonyl group. The propoxycarbonyl moiety introduces an ester functionality, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO8/c1-2-11-30-23(27)16-3-5-17(6-4-16)32-21-15-31-20-14-18(7-8-19(20)22(21)26)33-24(28)25-9-12-29-13-10-25/h3-8,14-15H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYQLIAAABTMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromen-4-one core or the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Chromenone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of cell cycle proteins and apoptosis-related genes .
- Antioxidant Properties : The compound exhibits potential antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies suggest that chromenone derivatives can scavenge free radicals and enhance the body's antioxidant defense mechanisms .
- Antimicrobial Effects : There is growing interest in the antimicrobial properties of chromenone derivatives. Preliminary studies indicate that such compounds can exhibit activity against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .
Agricultural Applications
- Pesticidal Activity : Compounds similar to 4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate have shown potential as natural pesticides. Their ability to disrupt the life cycle of pests while being less harmful to beneficial insects makes them attractive for sustainable agriculture .
- Plant Growth Regulators : Some studies have suggested that chromenone derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application could be vital in improving crop yields under adverse conditions .
Material Science Applications
- Polymer Chemistry : The structural attributes of this compound make it suitable for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength . Research into its use in creating advanced materials continues to expand.
- Nanotechnology : There is potential for using this compound in nanotechnology applications, particularly in creating nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could facilitate targeted delivery and controlled release profiles .
Case Studies
- Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry demonstrated that a related chromenone derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- Pesticidal Efficacy : Research published in Pest Management Science highlighted the effectiveness of a similar compound against aphids, showing over 80% mortality within 48 hours of exposure, suggesting its potential as a natural pesticide alternative.
- Polymeric Applications : A recent investigation into the incorporation of chromenone derivatives into biodegradable polymers showed enhanced mechanical properties and degradation rates, indicating promising applications in environmentally friendly materials.
Mechanism of Action
The mechanism of action of 4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The chromen-4-one core can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The presence of the morpholine carboxylate group may enhance the compound’s binding affinity to certain targets, influencing its overall biological activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below summarizes key structural differences and properties of the target compound and its analogs:
Physicochemical and Pharmacokinetic Insights
- Lipophilicity (XLogP3):
The target compound’s XLogP3 (~3.5) is lower than analogs with trifluoromethyl (4.1 ) or heptyloxy (6.0 ) groups, suggesting better aqueous solubility. The morpholine ring contributes to this balance by introducing polar nitrogen and oxygen atoms . - Metabolic Stability: The propoxycarbonyl ester in the target compound may act as a prodrug, hydrolyzing to a carboxylic acid in vivo.
- Synthetic Accessibility: The morpholine carboxylate at position 7 is common in several analogs, suggesting shared synthetic routes involving esterification or nucleophilic substitution. The heptyloxy chain in and phenazine group in require additional steps, increasing complexity .
Biological Activity
The compound 4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic derivative belonging to the class of coumarin-based compounds. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C27H20O9
- Molecular Weight : 452.44 g/mol
- SMILES Notation : CCCOC(=O)C1=CC=C(OC2=COC3=C(C=CC(OC(=O)C4=CC5=C(OCO5)C=C4)=C3)C2=O)C=C1
This compound exhibits a complex structure that contributes to its biological properties.
Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes involved in neurodegenerative diseases and inflammation. The following mechanisms have been observed:
- Cholinesterase Inhibition : Compounds from the same class have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease by enhancing cholinergic transmission .
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play significant roles in inflammatory processes .
- Antioxidant Properties : The presence of phenolic groups in its structure suggests potential antioxidant activity, which can help in mitigating oxidative stress-related damage .
Case Studies and Research Findings
Several studies have evaluated the biological activity of structurally related compounds:
- A study demonstrated that derivatives with similar coumarin structures exhibited potent inhibitory effects against AChE and BChE, with IC50 values ranging from 5.4 μM to 19.2 μM . This suggests that the compound could be a candidate for further development as a neuroprotective agent.
- Another research highlighted that certain derivatives showed moderate inhibition against COX-2 and LOX enzymes, indicating their potential use in treating inflammatory diseases .
Data Summary Table
Q & A
Q. What are the recommended synthetic pathways for 4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Knoevenagel condensation to form the chromene core.
- Esterification to introduce the propoxycarbonyl group.
- Nucleophilic substitution for morpholine-4-carboxylate attachment.
Key steps include purification via column chromatography and characterization using NMR (¹H/¹³C) and mass spectrometry to confirm intermediate structures . Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side products like incomplete esterification or hydrolysis .
Q. How can researchers validate the molecular structure and crystallinity of this compound?
- Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Data collection parameters (e.g., θ range: 2.6–19.7°, λ = 0.71073 Å) and refinement via SHELXL ensure precise atomic coordinates and anisotropic displacement parameters .
- Powder XRD and differential scanning calorimetry (DSC) assess crystallinity and phase purity .
- Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) should be analyzed using software like Mercury or ORTEP to interpret packing diagrams .
Advanced Research Questions
Q. What computational methods are effective for predicting electronic properties and reactivity?
- Density Functional Theory (DFT) with functionals like B3LYP/6-31G(d,p) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and global reactivity indices (e.g., electrophilicity) .
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, such as enzymes involved in inflammation or cancer pathways .
- Molecular dynamics simulations assess stability in solvated systems, using software like GROMACS . Validate computational results against experimental UV-Vis or IR spectra .
Q. How should researchers resolve contradictions between experimental and computational data?
- Statistical validation : Use R-factor analysis (e.g., Rint, Rsigma) to identify outliers in crystallographic data .
- Sensitivity analysis : Vary computational parameters (e.g., basis set, solvent model) to test robustness. For example, discrepancies in dipole moments may arise from improper solvent inclusion in DFT .
- Cross-validation : Compare multiple spectroscopic techniques (e.g., 2D NMR COSY vs. HSQC ) to confirm peak assignments .
Q. What methodological frameworks are suitable for evaluating pharmacological potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
